N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide
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Overview
Description
N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
The synthesis of N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azabicyclo[3.2.1]octane scaffold, followed by the introduction of the indole and thiophene moieties. Reaction conditions may vary, but common methods include:
Formation of the Azabicyclo[3.2.1]octane Scaffold: This step can be achieved through rearrangement reactions or cyclization processes, often under acidic or basic conditions.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other cyclization methods.
Coupling Reactions: The final step involves coupling the indole and thiophene components with the azabicyclo[3.2.1]octane scaffold, typically using coupling reagents such as EDCI or DCC.
Chemical Reactions Analysis
N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE can be compared with other similar compounds, such as:
- 2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl (3,4,5-trimethoxyphenyl)acetate .
- 8-Azabicyclo[3.2.1]octane derivatives .
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE lies in its combination of the azabicyclo[3.2.1]octane scaffold with indole and thiophene moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N4O2S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminothiophene-2-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-23(2)11-16-12-24(3,13-23)14-27(16)15-28-18-8-5-4-7-17(18)20(22(28)30)25-26-21(29)19-9-6-10-31-19/h4-10,16,30H,11-15H2,1-3H3 |
InChI Key |
PKDYZTQLFWQIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=CS5)C)C |
Origin of Product |
United States |
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